DNP-PEG12-NHS ester, also known as 2,4-Dinitrophenyl Polyethylene Glycol (DNP-PEG) with a twelve-unit polyethylene glycol chain and an N-hydroxysuccinimide ester functional group, is a specialized chemical compound primarily utilized in bioconjugation and drug development. This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system. The ability of DNP-PEG12-NHS ester to connect ligands that bind to specific proteins makes it a crucial component in the development of targeted therapies .
The synthesis of DNP-PEG12-NHS ester typically involves the following steps:
These methods ensure that the resulting compound retains high purity and efficacy for its intended applications.
The molecular structure of DNP-PEG12-NHS ester can be described by its chemical formula, , and its molecular weight of approximately 880.89 g/mol. The structure features:
This combination of structural elements contributes to its effectiveness in biochemical applications .
DNP-PEG12-NHS ester primarily participates in reactions involving primary amines, where it forms stable amide bonds upon nucleophilic attack by the amine on the NHS ester. This reaction can be summarized as follows:
This ability to form stable conjugates makes DNP-PEG12-NHS ester valuable for creating bioconjugates such as antibody-drug conjugates and other therapeutic agents .
The mechanism of action for DNP-PEG12-NHS ester revolves around its role as a linker in PROTACs. When incorporated into these molecules, it facilitates:
This mechanism underscores its significance in targeted protein degradation strategies .
DNP-PEG12-NHS ester exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory use and storage without significant degradation over time .
DNP-PEG12-NHS ester finds extensive applications in various scientific fields:
The NHS ester moiety in DNP-PEG12-NHS ester facilitates selective acylation reactions with primary amines (ε-amino groups of lysine residues or N-terminal α-amines) under physiological conditions (pH 7.0–9.0). This reaction forms stable amide bonds, releasing N-hydroxysuccinimide as a by-product [1] [8]. Kinetic studies reveal that NHS ester reactivity follows second-order kinetics, with conjugation efficiency dependent on amine accessibility, local pH, and steric factors. For instance, surface-exposed lysines react within minutes, while buried residues may require hours for modification [6].
Despite its selectivity for amines, competing hydrolysis is a critical constraint. NHS esters exhibit a half-life of 4–5 hours in aqueous buffers, necessitating optimized reaction timelines to maximize yield [5]. Site-specificity challenges arise from heterogeneous lysine labeling, which can perturb protein function. To address this, innovative strategies like MESNA-mediated thioester conversion enable N-terminal cysteine-specific ligation. This technique leverages NHS ester transesterification to generate chemoselective thioesters, restricting modification to N-terminal Cys residues and preserving protein integrity [5].
Table 1: Amino Acid Reactivity with NHS Esters
Amino Acid | Relative Reactivity | Reaction Conditions | Primary Product |
---|---|---|---|
Lysine (ε-amine) | High | pH 8.5, 25°C | Amide bond |
N-terminal α-amine | Moderate | pH 7.4–8.0, 4°C | Amide bond |
Tyrosine | Low (side reactions) | pH > 9.0 | Ester bond |
Serine/Threonine | Minimal | High pH, catalysis | Unstable adducts |
Cysteine | None (requires reduction) | N/A | N/A |
Data synthesized from [6].
The 12-unit polyethylene glycol (PEG12) spacer in DNP-PEG12-NHS ester serves dual roles: solubility enhancement and steric shielding. Each PEG unit extends the spacer arm by ~3.5 Å, creating a 42 Å molecular tether between the DNP hapten and the modified biomolecule. This architecture minimizes steric hindrance during antigen-antibody interactions and prevents aggregation of hydrophobic proteins [1] [3] [8].
PEG12’s ethylene oxide repeats confer exceptional hydrophilicity, increasing aqueous solubility by >50-fold compared to non-PEGylated DNP analogues. This property is critical for modifying membrane proteins or peptides prone to precipitation. Furthermore, molecular dynamics simulations reveal that PEG12’s flexibility allows the DNP moiety to adopt multiple orientations, enhancing its accessibility to binding partners like anti-DNP antibodies [3]. Comparative studies with shorter PEG chains (e.g., PEG4) show suboptimal solubility, while longer spacers (e.g., PEG24) introduce excessive conformational entropy, reducing labeling efficiency. Thus, PEG12 represents a balance between solubility, flexibility, and synthetic feasibility [8].
Table 2: Impact of PEG Spacer Length on Bioconjugate Performance
PEG Units | Spacer Length (Å) | Solubility Enhancement | Steric Shielding Efficiency |
---|---|---|---|
PEG4 | ~14 Å | Low | Limited |
PEG8 | ~28 Å | Moderate | Moderate |
PEG12 | ~42 Å | High | Optimal |
PEG24 | ~84 Å | Very High | Reduced (due to flexibility) |
Data derived from [1] [3] [8].
The 2,4-dinitrophenyl (DNP) group is a quintessential hapten that elicits high-affinity antibody responses when conjugated to carrier proteins. Its immunogenicity stems from electron-deficient aromatic rings, which form charge-transfer complexes with complementary antibody paratopes. DNP-PEG12-NHS ester enables controlled haptenation, where the density of DNP groups per protein molecule dictates immunological outcomes [7].
Seminal studies using dinitrophenylated polymerized flagellin (DNP-POL) established that low hapten densities (1–5 DNP groups/carrier) trigger robust B-cell activation and antibody production. Conversely, high-density conjugates (>15 DNP groups/carrier) induce antigen-specific tolerance by clonally anergizing B cells. This duality arises from differential B-cell receptor (BCR) engagement: sparse haptenation enables monovalent BCR crosslinking, promoting activation signals, while hyper-conjugation facilitates multivalent BCR aggregation, delivering inhibitory signals [7]. The PEG12 spacer fine-tunes this balance by positioning DNP optimally for receptor engagement. In competitive inhibition assays, DNP-PEG12-conjugated antigens block anti-DNP antibody binding 10-fold more efficiently than monovalent DNP ligands, underscoring the role of controlled multivalency [7].
Table 3: Immunological Outcomes Based on DNP Conjugation Density
DNP Groups/Carrier | B-Cell Activation | Antibody Response | Tolerance Induction |
---|---|---|---|
1–5 | High (via BCR crosslinking) | Robust IgG/IgM production | None |
6–14 | Moderate | Secondary responses only | Partial |
≥15 | None (BCR aggregation) | Suppressed | Dominant |
Data from [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2